molecular formula C25H24N2O8 B11142614 3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin

3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin

Cat. No.: B11142614
M. Wt: 480.5 g/mol
InChI Key: GULVEVUQDYPBJP-UHFFFAOYSA-N
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Description

3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin is a complex organic compound that combines multiple functional groups, including a coumarin core, a piperazine ring, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and the coupling reactions, as well as the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural complexity allows it to interact with multiple biological targets, making it useful in drug discovery and development .

Medicine

Its coumarin core is known for its anticoagulant properties, while the piperazine and benzodioxin moieties can enhance its pharmacokinetic and pharmacodynamic profiles .

Industry

In industry, this compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin involves multiple pathways:

Properties

Molecular Formula

C25H24N2O8

Molecular Weight

480.5 g/mol

IUPAC Name

3-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethyl]-7,8-dihydroxy-4-methylchromen-2-one

InChI

InChI=1S/C25H24N2O8/c1-14-15-6-7-17(28)22(30)23(15)35-25(32)16(14)12-21(29)26-8-10-27(11-9-26)24(31)20-13-33-18-4-2-3-5-19(18)34-20/h2-7,20,28,30H,8-13H2,1H3

InChI Key

GULVEVUQDYPBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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